Gadoteric acid

Catalog No.
S571572
CAS No.
72573-82-1
M.F
C16H25GdN4O8
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gadoteric acid

CAS Number

72573-82-1

Product Name

Gadoteric acid

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Molecular Formula

C16H25GdN4O8

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

Gadoteric acid;Gadoteric;Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid;Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1)

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Contrast Agent for Magnetic Resonance Imaging (MRI)

Gadoteric acid is a gadolinium-based contrast agent (GBCA) commonly used in magnetic resonance imaging (MRI) []. It is administered intravenously and plays a crucial role in enhancing the contrast of specific tissues and structures within the body, allowing for better visualization during MRI scans. This improved visualization aids in the detection and diagnosis of various medical conditions [, ].

Mechanism of Action

Gadoteric acid's ability to enhance contrast in MRI relies on its paramagnetic properties. When placed in a strong magnetic field, the unpaired electrons within the gadoteric acid molecule create a magnetic moment. This interaction amplifies the relaxation rates of nearby water protons, which translates to a brighter signal on MRI images [, ].

Applications in Research

Researchers utilize gadoteric acid in various scientific investigations, including:

  • Studying brain function and connectivity: By enhancing the contrast of brain tissues, gadoteric acid aids in mapping brain activity and connectivity patterns during functional MRI (fMRI) studies [].
  • Detecting and characterizing tumors: The contrasting properties of gadoteric acid help researchers differentiate between healthy and tumorous tissues, facilitating tumor detection, characterization, and monitoring treatment response [].
  • Evaluating blood flow and vascular abnormalities: Gadoteric acid's ability to highlight blood vessels allows researchers to assess blood flow patterns and identify vascular abnormalities, such as aneurysms or blockages [].

Ongoing Research

While gadoteric acid plays a valuable role in scientific research, ongoing investigations focus on:

  • Developing safer alternatives: Researchers are actively exploring alternative contrast agents with potentially reduced risks associated with gadolinium-based agents [].
  • Optimizing imaging techniques: Continuous research aims to refine MRI techniques utilizing gadoteric acid to further enhance image quality and resolution, enabling more precise and accurate diagnoses [].

Gadoteric acid is a macrocyclic, ionic gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which serves as the chelating agent. The compound exhibits paramagnetic properties that enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity of tissues during MRI scans. This compound is administered intravenously and is known for its high thermodynamic and kinetic stability, which reduces the risk of gadolinium release and associated toxicity compared to other contrast agents .

In MRI, gadoteric acid acts as a contrast agent. When injected intravenously, it enters the bloodstream and accumulates in areas with leaky blood vessels or disrupted blood-brain barrier. The paramagnetic properties of gadolinium shorten the relaxation time of nearby water molecules, leading to increased signal intensity on MRI scans. This allows for better differentiation between healthy and diseased tissues [].

Gadoteric acid is generally well-tolerated, but there are some potential safety concerns:

  • Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition associated with gadolinium deposition in tissues. The risk is higher in patients with impaired kidney function [].
  • Allergic Reactions: In rare cases, gadoteric acid can trigger allergic reactions, ranging from mild skin rash to life-threatening anaphylaxis [].
Involving amino acids and acetic anhydride.
  • Chelation with Gadolinium: Gadolinium chloride or another soluble gadolinium salt is reacted with DOTA in a controlled environment to form the stable gadolinium-DOTA complex.
  • Purification: The resulting product is purified through various techniques such as crystallization or chromatography to ensure high purity and stability.
  • The final product may be formulated as a meglumine salt for enhanced solubility and administration ease .

    Gadoteric acid is widely used in medical imaging for:

    • MRI Scans: It enhances visualization of tissues in brain, spine, and vascular imaging.
    • Oncology: Particularly useful for breast cancer detection and monitoring.
    • Cardiovascular Imaging: Assists in assessing blood vessels and identifying abnormalities.
    • Neurology: Helpful in detecting lesions and assessing conditions affecting the blood-brain barrier .

    Compound NameStructure TypeStabilityRisk of Nephrogenic Systemic Fibrosis
    Gadopentetate dimeglumineLinearModerateHigh
    GadodiamideLinearLowHigh
    GadobutrolNonionic MacrocyclicHighLow
    GadoteridolNonionic MacrocyclicHighLow
    Gadoteric acidIonic MacrocyclicHighestLow

    Gadoteric acid's macrocyclic structure offers superior kinetic stability compared to linear agents, significantly reducing the risk of releasing free gadolinium ions .

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    1

    Exact Mass

    559.09135 g/mol

    Monoisotopic Mass

    559.09135 g/mol

    Heavy Atom Count

    29

    UNII

    QVF9Y6955W

    Drug Indication

    Gadoteric acid is indicated for intravenous use with magnetic resonance imaging (MRI) in the brain (intracranial), spine, and associated tissues in adult and pediatric patients (including term neonates) to detect and visualize areas with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity.
    FDA Label

    Pharmacology

    Gadoterate affects proton relaxation times and consequently the MR signal, and the contrast obtained is characterized by the relaxivity of the gadoterate molecule. The relaxivity values for gadoterate are similar across the spectrum of magnetic field strengths used in clinical MRI (0.2 - 1.5 T). Gadoterate does not cross the intact blood-brain barrier and, therefore, does not enhance normal brain or lesions that have a normal blood-brain barrier, e.g. cysts, mature post-operative scars. However, disruption of the blood-brain barrier or abnormal vascularity allows distribution of gadoterate in lesions such as neoplasms, abscesses, and infarcts.

    MeSH Pharmacological Classification

    Contrast Media

    ATC Code

    V - Various
    V08 - Contrast media
    V08C - Magnetic resonance imaging contrast media
    V08CA - Paramagnetic contrast media
    V08CA02 - Gadoteric acid

    Mechanism of Action

    Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

    Absorption Distribution and Excretion

    Within the studied dose range (0.1 to 0.3 mmol/kg), the kinetics of total gadolinium appear to be linear. Following the administration of 0.1 mmol/kg of gadoterate meglumine in healthy volunteers, the Cmax, Tmax, AUC0-t, and AUC0-∞ were measured to be 799.03 (192.63) µmol/L, 5.00 (0.10-10.00) min, 953.51 (76.22) µmol*h/L, and 970.72 (73.34) µmol*h/L for female and 836.85 (451.02) µmol/L, 5.00 (0.11-10.00) min, 1038.74 (240.46) µmol*h/L, and 1061.16 (239.24) µmol*h/L for male subjects respectively.
    Following a 0.1 mmol/kg dose of gadoterate, total gadolinium is excreted primarily in the urine with 72.9 ± 17.0% and 85.4 ± 9.7% (mean ± SD) eliminated within 48 hours, in female and male subjects, respectively. Similar values were achieved after a cumulative dose of 0.3 mmol/kg (0.1 + 0.2 mmol/kg, 20 minutes later), with 85.5 ± 13.2% and 92.0 ± 12.0% recovered in urine within 48 hrs in female and male subjects respectively.
    The volume of distribution at steady state of total gadolinium in healthy subjects is 179 ± 26 and 211 ± 35 mL/kg in female and male subjects respectively, roughly equivalent to that of extracellular water. The extent of blood cell partitioning of gadoterate is not known.
    In healthy subjects, the renal and total clearance rates of total gadolinium are comparable (1.27 ± 0.32 and 1.74 ± 0.12 mL/min/kg in females; and 1.40 ± 0.31 and 1.64 ± 0.35 mL/min/kg in males, respectively) indicating that the drug is primarily cleared through the kidneys.

    Metabolism Metabolites

    Gadoterate is not known to be metabolized.

    Wikipedia

    Gadoteric_acid

    Biological Half Life

    Following an intravenously administered 0.1 mmol/kg, gadoterate demonstrates a mean elimination half-life of about 1.4 ± 0.2 hr and 2.0 ± 0.7 hr in female and male subjects, respectively.L49911]

    Dates

    Modify: 2023-08-15
    1: Gheuens E, Daelemans R, Mesens S. Dialysability of gadoteric acid in patients
    with end-stage renal disease undergoing hemodialysis. Invest Radiol. 2014
    Aug;49(8):505-8. doi: 10.1097/RLI.0000000000000045. PubMed PMID: 24619209.


    2: Renz DM, Durmus T, Böttcher J, Taupitz M, Diekmann F, Huppertz A, Pfeil A,
    Maurer MH, Streitparth F, Bick U, Hamm B, Fallenberg EM. Comparison of gadoteric
    acid and gadobutrol for detection as well as morphologic and dynamic
    characterization of lesions on breast dynamic contrast-enhanced magnetic
    resonance imaging. Invest Radiol. 2014 Jul;49(7):474-84. doi:
    10.1097/RLI.0000000000000039. PubMed PMID: 24637587.


    3: Balassy C, Roberts D, Miller SF. Safety and efficacy of gadoteric acid in
    pediatric magnetic resonance imaging: overview of clinical trials and
    post-marketing studies. Pediatr Radiol. 2015 Nov;45(12):1831-41. doi:
    10.1007/s00247-015-3394-9. Epub 2015 Jun 5. Review. PubMed PMID: 26045036.


    4: Budjan J, Ong M, Riffel P, Morelli JN, Michaely HJ, Schoenberg SO, Haneder S.
    CAIPIRINHA-Dixon-TWIST (CDT)-volume-interpolated breath-hold examination (VIBE)
    for dynamic liver imaging: comparison of gadoterate meglumine, gadobutrol and
    gadoxetic acid. Eur J Radiol. 2014 Nov;83(11):2007-12. doi:
    10.1016/j.ejrad.2014.08.003. Epub 2014 Aug 17. PubMed PMID: 25172427.


    5: Maurer M, Heine O, Wolf M, Durmus T, Wagner M, Hamm B. Tolerability and
    diagnostic value of gadoteric acid in the general population and in patients with
    risk factors: results in more than 84,000 patients. Eur J Radiol. 2012
    May;81(5):885-90. doi: 10.1016/j.ejrad.2011.04.022. Epub 2011 May 8. PubMed PMID:
    21555197.


    6: Seithe T, Braun J, Wolf M, Vahldiek J, Wolny D, Auer J, Pociej J, Heine O,
    Hamm B, de Bucourt M. Diagnostic efficacy and safety of gadoteric acid MR
    mammography in 1537 patients. Eur J Radiol. 2016 Dec;85(12):2281-2287. doi:
    10.1016/j.ejrad.2016.10.013. Epub 2016 Oct 14. PubMed PMID: 27842678.


    7: Apodaca-Torrez FR, Goldenberg A, Lobo EJ, Farah JF, Triviño T, Montero EF,
    Schraibman V, Benvenuto RB, Artigiani Neto R. Evaluation of the effects of
    noniodinized and iodinized ionic contrast media and gadoteric acid in acute
    necrotizing pancreatitis: experimental study in rabbits. Pancreas. 2007
    Nov;35(4):e41-4. PubMed PMID: 18090230.

    Explore Compound Types